molecular formula C19H21NO2 B2485877 1-(3-Acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one CAS No. 627835-17-0

1-(3-Acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one

Cat. No.: B2485877
CAS No.: 627835-17-0
M. Wt: 295.382
InChI Key: OWCQIMLXOAWKNF-UHFFFAOYSA-N
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Description

1-(3-Acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure with an indole core, making it a subject of interest in various fields of scientific research.

Mechanism of Action

The mode of action of indole derivatives can vary greatly depending on the specific compound and its targets. Some indole derivatives may act by inhibiting certain enzymes, interacting with cell receptors, or disrupting cellular processes .

The biochemical pathways affected by indole derivatives can also vary widely. For example, some indole derivatives may affect the acetyl CoA pathway , which is involved in a variety of cellular processes.

The pharmacokinetics of indole derivatives, including their absorption, distribution, metabolism, and excretion (ADME), can be influenced by factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological condition.

The result of action of indole derivatives can range from inhibiting the growth of cancer cells to reducing inflammation, depending on the specific compound and its mode of action .

Preparation Methods

The synthesis of 1-(3-Acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial production methods may involve optimizing these synthetic routes to scale up the production while maintaining the purity and yield of the compound. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(3-Acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in the formation of alcohols.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Reagents like halogens or nitrating agents can introduce new functional groups into the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

1-(3-Acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one has a wide range of scientific research applications:

Comparison with Similar Compounds

1-(3-Acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(3-acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-12-8-16-17(10-19(3,4)11-18(16)22)20(12)15-7-5-6-14(9-15)13(2)21/h5-9H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCQIMLXOAWKNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C3=CC=CC(=C3)C(=O)C)CC(CC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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